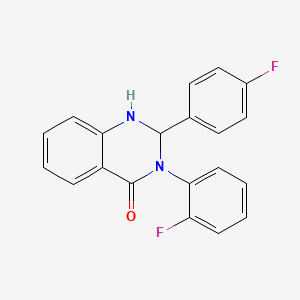![molecular formula C28H27NO4 B11486267 2-Methoxy-4-(8-oxo-7,8,9,10,11,12-hexahydrobenzo[c]acridin-7-yl)phenyl 2-methylpropanoate](/img/structure/B11486267.png)
2-Methoxy-4-(8-oxo-7,8,9,10,11,12-hexahydrobenzo[c]acridin-7-yl)phenyl 2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-(8-oxo-7,8,9,10,11,12-hexahydrobenzo[c]acridin-7-yl)phenyl 2-methylpropanoate: is a complex organic compound that belongs to the class of acridine derivatives. Acridines are known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a methoxy group, a hexahydrobenzo[c]acridin-7-yl moiety, and a 2-methylpropanoate ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(8-oxo-7,8,9,10,11,12-hexahydrobenzo[c]acridin-7-yl)phenyl 2-methylpropanoate involves multiple steps:
Formation of Schiff Base: The initial step involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with naphthalen-2-amine to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization with cyclohexane-1,3-dione in the presence of a suitable catalyst to form the acridine core.
Esterification: The final step involves the esterification of the acridine derivative with 2-methylpropanoic acid under acidic conditions to yield the target compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-4-(8-oxo-7,8,9,10,11,12-hexahydrobenzo[c]acridin-7-yl)phenyl 2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The methoxy and ester groups can be substituted with other functional groups to create derivatives with varied properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Methoxy-4-(8-oxo-7,8,9,10,11,12-hexahydrobenzo[c]acridin-7-yl)phenyl 2-methylpropanoate has several scientific research applications:
Medicinal Chemistry: The compound’s acridine core is known for its potential anticancer, antimicrobial, and antiviral activities. Researchers are exploring its use in developing new therapeutic agents.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Material Science: Its unique structure makes it a candidate for use in organic electronics and photonics.
Chemical Biology: The compound can be used to investigate the mechanisms of action of acridine derivatives and their interactions with biological macromolecules
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4-(8-oxo-7,8,9,10,11,12-hexahydrobenzo[c]acridin-7-yl)phenyl 2-methylpropanoate involves its interaction with various molecular targets:
DNA Intercalation: The acridine core can intercalate into DNA, disrupting its structure and function. This can lead to inhibition of DNA replication and transcription, making it a potential anticancer agent.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical biological pathways, leading to therapeutic effects.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in anticancer research.
Proflavine: Another acridine derivative with antimicrobial and anticancer properties.
Amsacrine: An acridine-based chemotherapeutic agent used in the treatment of leukemia.
Uniqueness
2-Methoxy-4-(8-oxo-7,8,9,10,11,12-hexahydrobenzo[c]acridin-7-yl)phenyl 2-methylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and ester groups, along with the hexahydrobenzo[c]acridin-7-yl moiety, make it a versatile compound for various applications in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C28H27NO4 |
|---|---|
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
[2-methoxy-4-(8-oxo-9,10,11,12-tetrahydro-7H-benzo[c]acridin-7-yl)phenyl] 2-methylpropanoate |
InChI |
InChI=1S/C28H27NO4/c1-16(2)28(31)33-23-14-12-18(15-24(23)32-3)25-20-13-11-17-7-4-5-8-19(17)27(20)29-21-9-6-10-22(30)26(21)25/h4-5,7-8,11-16,25,29H,6,9-10H2,1-3H3 |
Clave InChI |
AAFUBARIHVFGAJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)OC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)NC5=C2C(=O)CCC5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-{[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B11486189.png)

![3-{[2-(1H-imidazol-4-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B11486206.png)


![7-Chloro-4-[4-(3,4,5-triethoxybenzoyl)piperazin-1-YL]quinoline](/img/structure/B11486225.png)

![1-[(4-Ethoxy-3-isopropylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B11486233.png)
![N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11486237.png)
![3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486240.png)
![N-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B11486242.png)
![4-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]methyl}quinolin-8-ol](/img/structure/B11486246.png)
![N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486247.png)
![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B11486250.png)
